Cas no 2135882-42-5 (tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate)

Tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate is a chiral intermediate used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its structure features a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The incorporation of a 1,2,3-thiadiazole moiety offers unique reactivity for heterocyclic functionalization, while the (2R)-stereocenter ensures enantioselective applications. This compound is valued for its versatility in peptide coupling and as a precursor for complex molecular architectures. High purity and well-defined stereochemistry make it suitable for research and development in medicinal chemistry.
tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate structure
2135882-42-5 structure
商品名:tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate
CAS番号:2135882-42-5
MF:C11H17N3O3S
メガワット:271.3359811306
CID:6244142
PubChem ID:165468737

tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate 化学的及び物理的性質

名前と識別子

    • EN300-798713
    • tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate
    • 2135882-42-5
    • インチ: 1S/C11H17N3O3S/c1-7(12-10(16)17-11(2,3)4)9(15)5-8-6-18-14-13-8/h6-7H,5H2,1-4H3,(H,12,16)/t7-/m1/s1
    • InChIKey: WYCMWMISOKLTIE-SSDOTTSWSA-N
    • ほほえんだ: S1C=C(CC([C@@H](C)NC(=O)OC(C)(C)C)=O)N=N1

計算された属性

  • せいみつぶんしりょう: 271.09906259g/mol
  • どういたいしつりょう: 271.09906259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 109Ų

tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-798713-2.5g
tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate
2135882-42-5 95%
2.5g
$3530.0 2024-05-21
Enamine
EN300-798713-0.1g
tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate
2135882-42-5 95%
0.1g
$1585.0 2024-05-21
Enamine
EN300-798713-5.0g
tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate
2135882-42-5 95%
5.0g
$5221.0 2024-05-21
Enamine
EN300-798713-0.25g
tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate
2135882-42-5 95%
0.25g
$1657.0 2024-05-21
Enamine
EN300-798713-0.05g
tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate
2135882-42-5 95%
0.05g
$1513.0 2024-05-21
Enamine
EN300-798713-10.0g
tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate
2135882-42-5 95%
10.0g
$7742.0 2024-05-21
Enamine
EN300-798713-0.5g
tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate
2135882-42-5 95%
0.5g
$1728.0 2024-05-21
Enamine
EN300-798713-1.0g
tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate
2135882-42-5 95%
1.0g
$1801.0 2024-05-21

tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate 関連文献

tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate (CAS No. 2135882-42-5)

The compound tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate (CAS No. 2135882-42-5) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique structure, featuring a 1,2,3-thiadiazole moiety and a tert-butyl carbamate group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of novel therapeutics targeting infectious diseases and metabolic disorders.

One of the key reasons for the growing interest in tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate is its role as a building block in the synthesis of peptidomimetics and small molecule inhibitors. The 1,2,3-thiadiazole ring is known for its electron-rich properties and ability to participate in hydrogen bonding, which can enhance the binding affinity of drug candidates to their target proteins. This has led to its exploration in the design of protease inhibitors and kinase modulators, which are hot topics in current pharmaceutical research.

In addition to its pharmaceutical applications, CAS No. 2135882-42-5 is also being studied for its potential in agrochemical development. The 1,2,3-thiadiazole scaffold has demonstrated pesticidal and herbicidal activities, making it a promising candidate for the development of next-generation crop protection agents. With the increasing demand for sustainable agriculture and environmentally friendly pesticides, this compound is poised to play a critical role in addressing global food security challenges.

From a synthetic chemistry perspective, the preparation of tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate involves multi-step organic transformations, including asymmetric synthesis and protecting group strategies. The tert-butyl carbamate (Boc) group is widely used in peptide synthesis to protect amine functionalities, and its incorporation into this compound highlights its versatility as a synthetic intermediate. Researchers are continually optimizing the synthesis routes to improve yield and scalability, which is crucial for its industrial application.

The compound's chiral center at the (2R)-position adds another layer of complexity and utility. Chirality is a critical factor in drug design, as enantiomers often exhibit different biological activities. This makes CAS No. 2135882-42-5 a valuable tool for studying structure-activity relationships (SAR) and developing enantioselective catalysts. The pharmaceutical industry is particularly interested in chiral intermediates like this one to produce optically pure active pharmaceutical ingredients (APIs).

Another area of interest is the compound's potential role in bioconjugation and prodrug strategies. The 1,2,3-thiadiazole ring can serve as a linker or masking group, enabling the controlled release of active drug molecules in vivo. This aligns with the growing trend in targeted drug delivery systems, which aim to enhance therapeutic efficacy while minimizing side effects. As such, tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate is being explored in the context of antibody-drug conjugates (ADCs) and other advanced therapeutic modalities.

In summary, tert-butyl N-[(2R)-3-oxo-4-(1,2,3-thiadiazol-4-yl)butan-2-yl]carbamate (CAS No. 2135882-42-5) is a multifaceted compound with significant potential in drug discovery, agrochemical development, and synthetic chemistry. Its unique structural features, including the 1,2,3-thiadiazole ring and chiral center, make it a valuable asset for researchers tackling some of the most pressing challenges in modern science. As the demand for innovative therapeutics and sustainable agrochemicals continues to rise, this compound is likely to remain at the forefront of scientific exploration.

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